6-Iodoquinazolin-4-amine

Overview

Description

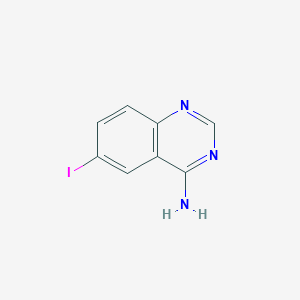

6-Iodoquinazolin-4-amine is a chemical compound with the molecular formula C8H6IN3. It belongs to the quinazoline family, which is known for its diverse biological activities. This compound is characterized by the presence of an iodine atom at the 6th position of the quinazoline ring and an amine group at the 4th position. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and antifungal activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodoquinazolin-4-amine typically involves the iodination of quinazolin-4-amine. One common method includes the following steps:

Starting Material: Quinazolin-4-amine.

Iodination: The iodination is carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically performed in an organic solvent like acetic acid or ethanol.

Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete iodination. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Iodoquinazolin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 6th position can be replaced by other nucleophiles such as amines, thiols, or alkyl groups.

Oxidation and Reduction: The compound can undergo oxidation to form quinazolin-4-one derivatives or reduction to form dihydroquinazoline derivatives.

Coupling Reactions: It can participate in cross-coupling reactions with arylboronic acids in the presence of palladium catalysts to form 6-arylquinazolin-4-amines.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, thiourea, or alkyl halides are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used. The reactions are performed under controlled temperature and pH conditions.

Coupling Reactions: Palladium catalysts, cesium carbonate as a base, and solvents like dimethylformamide are used. The reactions are conducted under an inert atmosphere at elevated temperatures.

Major Products Formed

Substitution Reactions: Formation of 6-substituted quinazolin-4-amines.

Oxidation: Formation of 6-iodoquinazolin-4-one.

Reduction: Formation of 6-iododihydroquinazoline.

Coupling Reactions: Formation of 6-arylquinazolin-4-amines.

Scientific Research Applications

Medicinal Chemistry Applications

6-Iodoquinazolin-4-amine serves as a critical building block in the synthesis of various pharmaceutical agents, particularly those targeting cancer. Its structural properties allow for the development of novel derivatives with enhanced biological activity.

Antitumor Activity

Research indicates that this compound derivatives exhibit potent antiproliferative effects against human cancer cell lines. For instance, compounds derived from this scaffold have shown remarkable activity against MGC-803 gastric cancer cells, with some derivatives achieving up to 70% inhibition in vitro . The compound's mechanism of action often involves the inhibition of specific kinases, such as Aurora kinases, which are crucial for cell division and tumor progression .

PI3K Inhibition

A series of this compound derivatives have been identified as selective inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently dysregulated in cancers. These compounds have demonstrated significant antitumor activity by inhibiting PI3Kα, making them promising candidates for further pharmacological investigation .

Synthetic Applications

This compound is widely utilized as a synthetic intermediate in various organic reactions, particularly metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

The compound is employed in several cross-coupling methodologies, including:

- Suzuki-Miyaura Cross-Coupling : This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids. For example, N-(3-fluorophenyl)-6-iodoquinazolin-4-amine can be coupled with 4-methoxyphenylboronic acid to yield complex aryl-substituted quinazolines with yields exceeding 70% .

- Heck and Negishi Reactions : These methods also utilize this compound to synthesize polysubstituted quinazolines that may exhibit enhanced biological properties .

Synthesis of Quinazolinones

The compound is integral in synthesizing quinazolin-4(1H)-ones, which are known for their broad biological applications. These derivatives can be produced through various synthetic routes involving this compound as a starting material .

Structural Comparisons and Derivatives

The following table summarizes some structural analogs of this compound and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Quinazoline | Base structure without halogen | Lacks halogen functionality; less reactive |

| 6-Bromoquinazolin-4-amine | Bromine instead of iodine | Similar reactivity but different selectivity |

| 2-Aminoquinazoline | Amino group at position 2 | Different position of substitution affects activity |

| Lapatinib | Contains quinazoline core | Developed as an anticancer drug |

Each derivative exhibits distinct characteristics impacting its reactivity and biological activity, with this compound being particularly notable due to its iodine substitution .

Mechanism of Action

The mechanism of action of 6-Iodoquinazolin-4-amine involves its interaction with specific molecular targets, such as kinases. It competes with adenosine triphosphate for binding at the kinase hinge region, thereby inhibiting kinase activity. This inhibition disrupts key signaling pathways involved in cell growth, proliferation, and survival, leading to the suppression of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

- 6-Chloroquinazolin-4-amine

- 6-Bromoquinazolin-4-amine

- 6-Fluoroquinazolin-4-amine

- 6-Methoxyquinazolin-4-amine

Uniqueness

6-Iodoquinazolin-4-amine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of various biologically active compounds. The iodine atom also enhances the compound’s reactivity in substitution and coupling reactions, making it a versatile building block in organic synthesis.

Biological Activity

6-Iodoquinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This article provides an overview of its synthesis, biological evaluation, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a quinazoline core, which is a bicyclic structure that combines a benzene and a pyrimidine ring. The iodine substitution at the sixth position enhances its reactivity, making it a versatile intermediate for synthesizing various derivatives.

The compound can be synthesized through several methods, including cross-coupling reactions such as the Suzuki-Miyaura reaction, where it acts as a precursor to more complex organic molecules .

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer agent and its interaction with various biological targets.

Anticancer Properties

- Kinase Inhibition :

-

Cell Line Studies :

- In vitro studies demonstrated that certain derivatives exhibited potent anti-proliferative activity against various human cancer cell lines, including MGC-803 cells. For instance, one study reported that a derivative displayed an IC50 value of 0.83 μM against the epidermal growth factor receptor (EGFR) in A431 cells .

- Case Studies :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the therapeutic potential of this compound. The following table summarizes key structural features and their impact on biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Iodine at position 6 | Potent inhibitor of Aurora kinases |

| N-(3-Ethynylphenyl)-6-iodoquinazolin-4-amine | Ethynyl substitution | Low micromolar inhibitor of EGFR |

| 6-Bromoquinazolin-4-amine | Bromine instead of iodine | Similar reactivity but different selectivity |

| Lapatinib | Quinazoline core | Developed as an anticancer drug |

Antimicrobial Activity

In addition to its anticancer properties, this compound derivatives have also been evaluated for antimicrobial activities. A study synthesized several iodoquinazolinone derivatives and tested them against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating promising antibacterial effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-iodoquinazolin-4-amine and its derivatives?

this compound derivatives are typically synthesized via nucleophilic substitution of 4-chloro-6-iodoquinazoline with primary or secondary amines. For example:

- Procedure : React 4-chloro-6-iodoquinazoline (1.23 mmol) with an amine (e.g., thiophen-2-ylmethanamine) in DMF using Hunig’s base as a catalyst. Stir at room temperature for 2 hours, purify via silica column chromatography (15–75% ethyl acetate/hexanes), and confirm purity (>95%) by LCMS .

- Alternative : Use microwave-assisted Suzuki-Miyaura coupling to introduce aryl groups (e.g., benzo[d][1,3]dioxol-5-yl) to the quinazoline core for structural diversification .

Q. How can researchers confirm the structural integrity of this compound derivatives?

Characterization involves:

- NMR Spectroscopy : Analyze and NMR shifts to verify substitution patterns (e.g., δ 8.51 ppm for quinazoline protons in DMSO-d6) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., HRMS (ESI) m/z 362.0957 [M+H] for a derivative) .

- LCMS Purity Checks : Use gradients (e.g., 4–100% acetonitrile with trifluoroacetic acid) to validate purity >95% .

Q. What solvents and storage conditions are optimal for this compound?

- Solubility : DMF or isopropanol for reactions; DMSO for biological assays .

- Storage : Store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How do structural modifications (e.g., N-alkylation, aryl substitutions) influence the biological activity of this compound derivatives?

- Substitution Impact : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances kinase inhibition (e.g., CDC2-like kinase) by increasing binding affinity to ATP pockets .

- N-Alkylation : Substituting with 4-methoxybenzyl (as in compound 5a ) improves cellular permeability, as shown in PI3Kα inhibition assays .

- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in IC values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, incubation time).

- Solution : Standardize protocols (e.g., Reaction Biology Corporation’s kinase assays) and validate with orthogonal methods (e.g., SPR or cellular cytotoxicity assays) .

Q. What strategies optimize the yield of this compound derivatives in multi-step syntheses?

- Microwave Synthesis : Reduces reaction time (e.g., 1 hour at 150°C for Suzuki couplings) and improves yields (58–99%) compared to conventional heating .

- Purification : Use gradient elution (5–65% ethyl acetate/hexanes) to separate regioisomers .

Q. How can computational tools aid in designing novel this compound analogs?

- Retrosynthesis AI : Platforms like Pistachio or Reaxys predict feasible routes for one-step modifications (e.g., introducing morpholine or pyridyl groups) .

- QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with anti-inflammatory or anticancer activity .

Q. Methodological Best Practices

Q. How should researchers handle discrepancies between computational predictions and experimental results?

- Example : Predicted binding affinity (via docking) may not match enzyme inhibition data.

- Resolution : Perform mutagenesis studies to validate key residues (e.g., hinge region interactions in kinases) .

Q. What analytical techniques are critical for assessing batch-to-batch consistency?

- Quality Control :

- HPLC : Monitor retention times (e.g., 3.050 min for 3-minute gradient) .

- Elemental Analysis : Ensure C/H/N ratios match theoretical values (e.g., CHNO: C 64.57%, H 7.46%) .

Properties

IUPAC Name |

6-iodoquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEFBUYEPRXDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599012 | |

| Record name | 6-Iodoquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182880-14-4 | |

| Record name | 6-Iodoquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.